2-Isopropyl-2,5,5-trimethyl-1,3-dioxane
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Overview
Description
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane typically involves the acetalization of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). This reaction is catalyzed by Brønsted acidic ionic liquids under mild conditions . The process is highly selective and efficient, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a building block for more complex molecules.
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but with different substituents, leading to distinct chemical properties.
Uniqueness
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique combination of isopropyl and trimethyl groups, which confer specific steric and electronic properties. These features make it particularly useful in certain chemical reactions and applications.
Properties
CAS No. |
32362-64-4 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(5)11-6-9(3,4)7-12-10/h8H,6-7H2,1-5H3 |
InChI Key |
IXOFPNRLOQANTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
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